

The Impact of Deuteration on Apalutamide Pharmacokinetics: A Technical Overview

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Compound of Interest

Compound Name: Apalutamide-d7

Cat. No.: B12366656

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the synthesis and isotopic labeling of **Apalutamide-d7**, a deuterated analog of the potent androgen receptor (AR) inhibitor, apalutamide. The strategic replacement of hydrogen atoms with deuterium can significantly alter a drug's metabolic fate, leading to an improved pharmacokinetic profile. This document details the underlying principles, experimental methodologies, and comparative preclinical data of deuterated apalutamide.

Core Concept: The Deuterium Kinetic Isotope Effect

Deuteration, the substitution of a hydrogen atom with its heavier isotope deuterium, is a strategy employed in drug development to favorably alter a molecule's pharmacokinetic properties. The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, a phenomenon known as the deuterium kinetic isotope effect. By retarding metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a more favorable side-effect profile due to altered metabolite formation.

Apalutamide is primarily metabolized by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4, leading to the formation of its active metabolite, N-desmethyl apalutamide. The N-methyl group is a primary site of metabolic activity, making it a key target for deuteration.

Comparative Pharmacokinetics of Deuterated Apalutamide

Preclinical studies in both mice and rats have demonstrated a significant improvement in the pharmacokinetic profile of N-trideuteromethyl apalutamide compared to its non-deuterated counterpart. The following tables summarize the key pharmacokinetic parameters from a preclinical study following oral administration.

Table 1: Comparative Pharmacokinetics in Mice

Compound	Dose (mg/kg)	Cmax (ng/mL)	AUC (ng·h/mL)
Apalutamide	10	1230 ± 210	9870 ± 1560
Deuterated Apalutamide	10	1890 ± 320	16540 ± 2890
Data adapted from a preclinical study in mice.			

Table 2: Comparative Pharmacokinetics in Rats

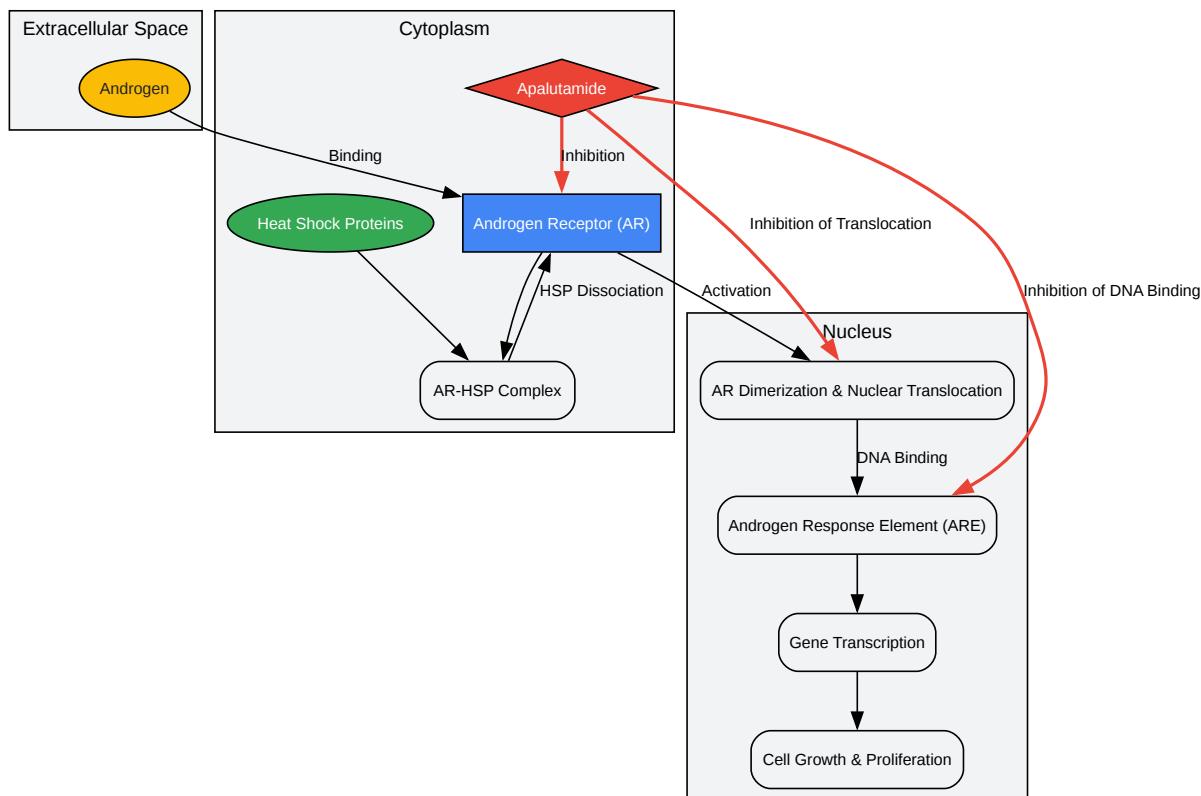
Compound	Dose (mg/kg)	Cmax (ng/mL)	AUC (ng·h/mL)
Apalutamide	10	1560 ± 280	14320 ± 2540
Deuterated Apalutamide	10	2810 ± 450	27890 ± 4670
Data adapted from a preclinical study in rats.			

In rats, the N-trideuteromethyl deuterated apalutamide exhibited a 1.8-fold higher peak plasma concentration (Cmax) and nearly double the total drug exposure (AUC) compared to the non-deuterated apalutamide. The observed increases in Cmax and AUC for the deuterated analog suggest that the deuterium kinetic isotope effect successfully slows the metabolism of the compound. These findings indicate that deuterated apalutamide may have the potential for a

lower or less frequent dosing regimen in a clinical setting compared to its non-deuterated counterpart, while maintaining or even enhancing therapeutic exposure.

Apalutamide's Mechanism of Action: Signaling Pathway

Apalutamide exerts its therapeutic effect by inhibiting the androgen receptor signaling pathway, which is a key driver of prostate cancer cell growth and proliferation. It functions by binding directly to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and AR-mediated transcription.

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Caption: Apalutamide's inhibition of the androgen receptor signaling pathway.

Experimental Protocols

The following provides a generalized methodology for the key experiments cited in the preclinical evaluation of deuterated apalutamide, based on standard practices in

pharmacokinetic studies.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine and compare the pharmacokinetic profiles of apalutamide and

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